

Application Notes: Utilizing PHGDH-inactive Models with the PHGDH Inhibitor NCT-502

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Compound of Interest

Compound Name: PHGDH-inactive

Cat. No.: B610089

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Introduction

Phosphoglycerate dehydrogenase (PHGDH) is a critical metabolic enzyme that catalyzes the first, rate-limiting step in the de novo serine biosynthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate into 3-phosphohydroxypyruvate[1][2]. This pathway is crucial for providing the serine required for the synthesis of proteins, other amino acids like glycine, and one-carbon units essential for nucleotide production and maintaining cellular redox balance[1][3]. In various cancers, PHGDH is overexpressed, and its activity is linked to tumor growth, proliferation, and resistance to therapy, making it a promising target for anti-cancer drug development[4].

NCT-502 is a potent and specific small-molecule inhibitor of human PHGDH. It effectively reduces the production of glucose-derived serine in cells and has demonstrated cytotoxicity in cancer cell lines that are dependent on the serine synthesis pathway.

To rigorously validate the on-target effects of NCT-502 and to investigate the specific roles of the serine biosynthesis pathway, it is essential to employ appropriate negative controls. In this context, "**PHGDH-inactive**" systems serve as invaluable tools. These can be categorized as:

- **PHGDH Knockout/Knockdown Cells:** Cells in which the PHGDH gene has been genetically deleted (e.g., via CRISPR/Cas9) or its expression silenced (e.g., via shRNA). These cells are incapable of de novo serine synthesis, allowing researchers to study the effects of NCT-502 in a context where its primary target is absent.

- **PHGDH-inactive** Control Compound: A chemical analog of NCT-502 that is structurally similar but biologically inert against PHGDH. This control helps to distinguish the specific effects of PHGDH inhibition from potential off-target or compound-specific effects.

This document provides detailed protocols for using NCT-502 in conjunction with **PHGDH-inactive** cell models to dissect the function of the serine biosynthesis pathway.

Data Presentation

Table 1: Properties of the PHGDH Inhibitor NCT-502

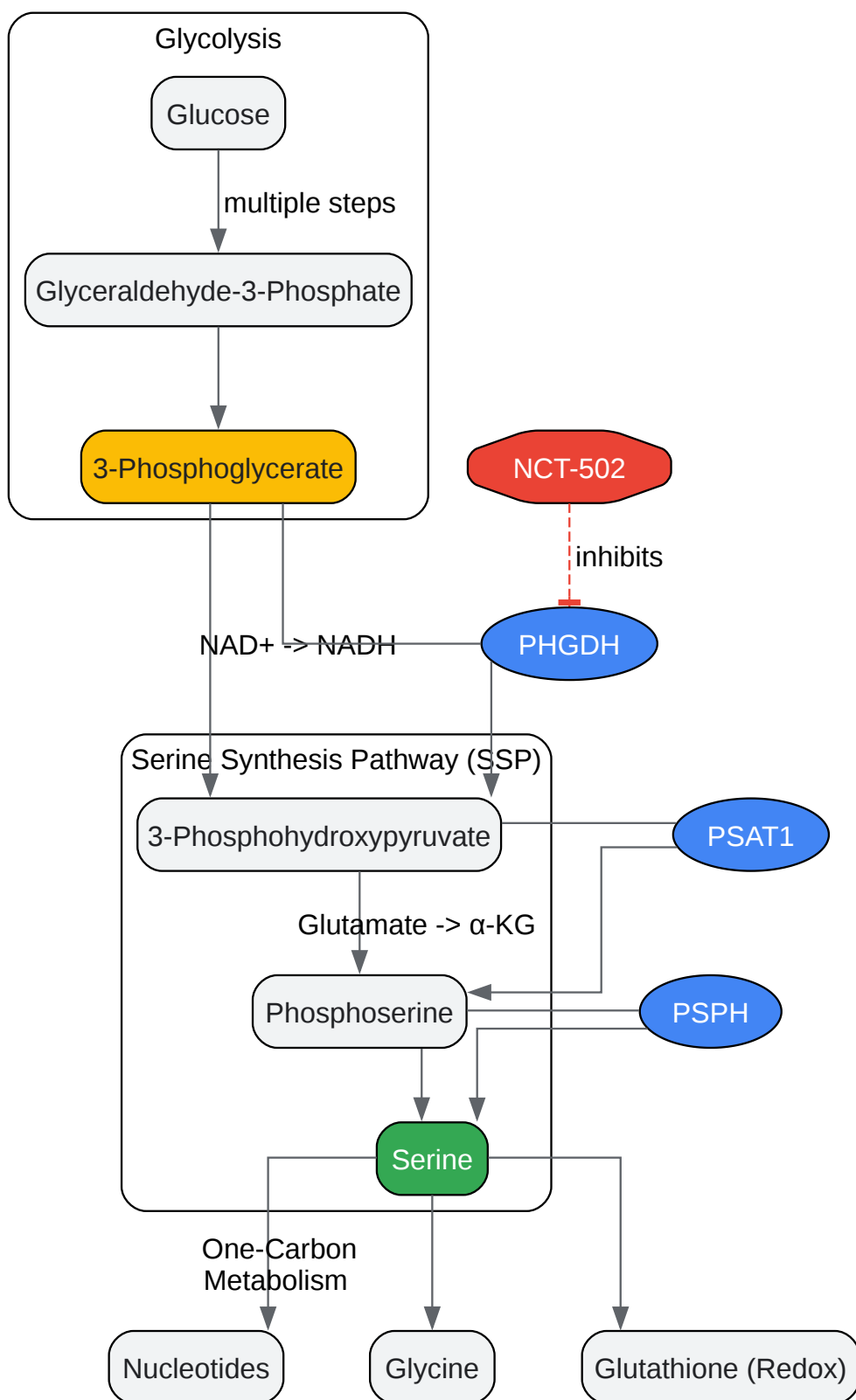
Property	Value	Source
Target	Human Phosphoglycerate Dehydrogenase (PHGDH)	
IC50 (Enzymatic Assay)	3.7 μ M	
EC50 (MDA-MB-468 cells)	15.2 μ M	
Mechanism of Action	Reversible, non-covalent inhibitor	
Selectivity	Inactive against a panel of other dehydrogenases	

Table 2: Representative Effects of PHGDH Inhibition on Cell Lines

Cell Line	PHGDH Status	Treatment	Effect	Source
MDA-MB-468	High Expression / Dependent	NCT-503 (analog of NCT-502)	Reduces cell growth and tumor weight in xenografts	
MDA-MB-231	Low Expression / Independent	NCT-503 (analog of NCT-502)	No effect on tumor growth in xenografts	
MDA-MB-231-PHGDH	Engineered Overexpression	NCT-502	Decreased intracellular serine and glycine concentrations	
HIF2 α -KO-SU-R-786-o	High Expression / Dependent	NCT-503 (analog of NCT-502)	Inhibits cell proliferation and reduces tumor volume in vivo	
BE(2)-C	MYCN-amplified Neuroblastoma	PHGDH Knockout	Reduced incorporation of glucose-derived carbons into serine	

Signaling Pathways and Experimental Workflows

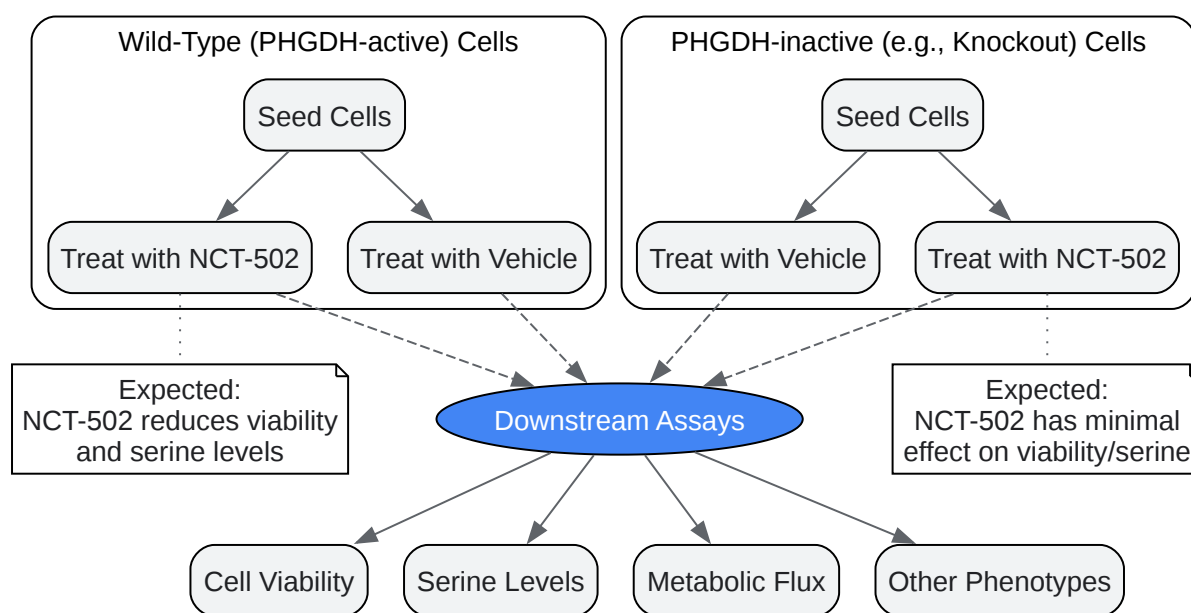
Diagram 1: The Serine Biosynthesis Pathway and Inhibition by NCT-502



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Caption: NCT-502 inhibits PHGDH, the first enzyme in the serine synthesis pathway.

Diagram 2: Experimental Workflow for Validating NCT-502 Specificity



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Caption: Workflow comparing NCT-502 effects in PHGDH-active vs. inactive cells.

Diagram 3: Downstream Consequences of PHGDH Inhibition

// Central Node Inhibition [label="PHGDH Inhibition\n(e.g., by NCT-502)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Primary Effect Serine_Depletion [label="Reduced de novo\nSerine & Glycine Synthesis", fillcolor="#FBBC05"];

// Downstream Consequences Nucleotide [label="Impaired Nucleotide\nSynthesis (AMP, dTMP)"]; Redox [label="Altered Redox Homeostasis\n(Reduced Glutathione)"]; Proliferation

[label="Decreased Cell Proliferation & Growth"]; Ferroptosis [label="Increased Ferroptosis (via SLC7A11 downregulation)"];

// Connections Inhibition -> Serine_Depletion; Serine_Depletion -> {Nucleotide, Redox, Proliferation} [arrowhead=tee, color="#EA4335"]; Inhibition -> Ferroptosis [label=" promotes", color="#34A853"];

// Grouping {rank=same; Nucleotide; Redox; Proliferation; Ferroptosis;}

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